molecular formula C21H10Cl2N2O5 B5119375 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide

2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide

Cat. No. B5119375
M. Wt: 441.2 g/mol
InChI Key: JJJOAYSJWROKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide, also known as CNDAB, is a synthetic compound that has been widely used in scientific research. CNDAB belongs to the class of anthracene derivatives and has been found to have potential applications in various fields such as cancer research, drug development, and molecular biology.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. This compound may also induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process of blood vessel formation. This compound has also been found to modulate the expression of various genes involved in cancer development and progression.

Advantages and Limitations for Lab Experiments

2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in large quantities. It has potent anti-cancer activity, making it an attractive candidate for cancer research. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. It may also have off-target effects, which could limit its use as a research tool.

Future Directions

There are several future directions for research on 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide. One area of research could be to investigate the mechanism of action of this compound in more detail. Another area of research could be to explore the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies could be conducted to investigate the potential use of this compound in other fields such as drug development and molecular biology.

Synthesis Methods

2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzoic acid with 9,10-anthraquinone in the presence of thionyl chloride. The resulting compound is then subjected to a series of reactions involving the use of various reagents and solvents to yield the final product.

Scientific Research Applications

2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide has been extensively studied for its potential applications in cancer research. It has been found to have potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.

properties

IUPAC Name

2-chloro-N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl2N2O5/c22-14-7-8-16(24-21(28)13-6-5-10(25(29)30)9-15(13)23)18-17(14)19(26)11-3-1-2-4-12(11)20(18)27/h1-9H,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJOAYSJWROKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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